4-Bromo-3-chlorobenzo[b]thiophene
Description
An Overview of Benzo[b]thiophene Core Structures in Advanced Organic Synthesis
The benzo[b]thiophene scaffold, an aromatic heterocyclic compound, is a privileged structure in the realm of organic and medicinal chemistry. patsnap.com This bicyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, serves as a fundamental building block in the synthesis of a wide array of complex molecules. guidechem.com Its structural rigidity and the presence of a sulfur atom confer unique electronic and steric properties, making it a valuable core for developing novel compounds.
In the field of medicinal chemistry, the benzo[b]thiophene moiety is found in numerous biologically active compounds and approved pharmaceutical drugs. guidechem.comnih.gov These include agents with anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. patsnap.commdpi.com For instance, drugs like raloxifene (B1678788) (an estrogen receptor modulator), zileuton (B1683628) (a leukotriene synthesis inhibitor), and sertaconazole (B158924) (an antifungal agent) all feature the benzo[b]thiophene core structure. guidechem.com The versatility of this scaffold allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of new drug candidates. nih.govacs.org
Beyond pharmaceuticals, benzo[b]thiophene derivatives are crucial in materials science. They are utilized in the creation of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govchemicalbook.com The tunable electronic properties of the benzo[b]thiophene system make it an attractive component for designing advanced functional materials with specific optical and electronic characteristics. chemicalbook.com Synthetic chemists have developed numerous methods for constructing and modifying the benzo[b]thiophene ring system, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling reactions. researchgate.netgoogle.com
The Role of Halogenation in Modulating Reactivity and Electronic Properties within Thiophene Derivatives
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful tool for modulating the chemical and physical properties of thiophene and its derivatives, including benzo[b]thiophene. The rate of halogenation of thiophene is significantly faster than that of benzene, allowing for facile and often selective substitution. google.com
The position and nature of the halogen substituent can profoundly influence the reactivity of the thiophene ring. Halogens act as leaving groups in various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This reactivity allows for the elaboration of halogenated thiophenes into more complex molecular architectures. For example, brominated benzo[b]thiophenes are key intermediates for creating substituted derivatives for various applications. mdpi.com
Furthermore, halogenation significantly impacts the electronic properties of the thiophene system. The high electronegativity of halogens can alter the electron distribution within the aromatic rings, affecting properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemicalbook.com This modulation is critical for applications in organic electronics, where the energy levels of materials need to be precisely controlled to ensure efficient charge transport and light emission. nih.govchemicalbook.com The introduction of halogens can also influence intermolecular interactions, such as halogen bonding and π–π stacking, which are crucial for controlling the solid-state packing of molecules in crystalline materials. guidechem.com
Historical Context and Evolution of Research on Halogenated Benzo[b]thiophenes
The study of halogenated benzo[b]thiophenes has evolved significantly over the years, driven by the increasing demand for these compounds as versatile synthetic intermediates. Early methods for halogenation often involved direct reaction with elemental halogens, which could sometimes lead to mixtures of products and lacked regioselectivity.
Over time, more sophisticated and selective methods have been developed. These include the use of N-halosuccinimides (such as NBS for bromination) and other milder halogenating agents that offer better control over the reaction outcome. The development of transition-metal-catalyzed reactions has been particularly transformative. For example, electrophilic cyclization reactions of appropriately substituted precursors have emerged as a powerful strategy for the synthesis of 3-halobenzo[b]thiophenes.
More recently, there has been a strong emphasis on developing "green" and more environmentally benign synthetic methods. This includes the use of sodium halides as the halogen source in copper-catalyzed cyclization reactions, which avoids the use of harsh and toxic reagents. nih.gov These modern synthetic approaches not only provide efficient access to a wide range of halogenated benzo[b]thiophenes but also align with the principles of sustainable chemistry. nih.gov The synthesis of di- and polyhalogenated benzo[b]thiophenes has also been a subject of interest, as these compounds can serve as precursors to advanced materials. chemicalbook.com
Rationale for Focused Investigation on 4-Bromo-3-chlorobenzo[b]thiophene: Research Gaps and Motivations
Despite the extensive research into halogenated benzo[b]thiophenes, a significant research gap exists concerning the specific isomer This compound . A thorough review of the scientific literature and chemical databases reveals a notable lack of information on the synthesis, properties, and potential applications of this particular compound. While numerous other mono- and di-halogenated isomers are well-documented, this specific substitution pattern remains largely unexplored.
This lack of research presents a compelling motivation for a focused investigation into this compound. The unique positioning of the bromine and chlorine atoms on the benzene and thiophene rings, respectively, is expected to impart distinct reactivity and electronic characteristics. The bromine at the 4-position and the chlorine at the 3-position could offer orthogonal reactivity in cross-coupling reactions, allowing for selective functionalization at either position under different reaction conditions.
The potential applications of this compound can be inferred from related structures. For instance, various 4-bromo-3-chloro-substituted benzene derivatives, such as 4-bromo-3-chlorobenzaldehyde (B169199) and 4-bromo-3-chlorobenzoic acid, are known intermediates in the synthesis of bioactive molecules, including inhibitors of hematopoietic prostaglandin (B15479496) D synthase. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
Furthermore, the unique electronic profile resulting from this specific halogenation pattern could be of interest in materials science. The precise tuning of electronic properties is crucial for the design of next-generation organic electronic materials, and this compound could offer a novel building block for this purpose. The exploration of its synthesis and characterization is a logical and necessary step to unlock its potential and fill the current void in the chemical literature.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLGAKOOTNWCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290478 | |
| Record name | Benzo[b]thiophene, 4-bromo-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-54-7 | |
| Record name | Benzo[b]thiophene, 4-bromo-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 4-bromo-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Preparation of 4 Bromo 3 Chlorobenzo B Thiophene and Its Structural Analogues
Precursor Synthesis and Functionalization Strategies
The synthesis of 4-bromo-3-chlorobenzo[b]thiophene and its analogues hinges on the strategic construction and functionalization of appropriate precursors. A common approach involves the use of substituted thiophenols or their derivatives, which can be accessed through various synthetic routes.
One versatile method starts with commercially available or readily synthesized substituted phenols. For instance, 3-bromophenol (B21344) can serve as a precursor. guidechem.com A notable strategy involves the ortho-lithiation of N,N-diethyl O-3-halophenylcarbamates, which directs subsequent functionalization to the C2 position, leading to 3-halo-2-sulfanylphenol derivatives. researchgate.netnih.gov This method provides a regioselective entry to precursors for 3-halo-7-oxygen-functionalized benzo[b]thiophenes. researchgate.netnih.gov
Another key precursor strategy involves the use of o-alkynyl thioanisoles. nih.gov These can be prepared from the corresponding terminal alkynes and thiosulfonates in a copper-catalyzed reaction. rsc.org The resulting o-alkynyl thioanisoles are then primed for cyclization to form the benzo[b]thiophene ring. nih.gov
Functionalization of the benzo[b]thiophene core itself is also a critical strategy. Direct C-H functionalization has emerged as a powerful tool. For example, palladium-catalyzed C-H arylation can introduce substituents at specific positions, although controlling regioselectivity between the C2 and C3 positions can be challenging. acs.org However, methods for the completely selective C3 C-H arylation of benzo[b]thiophenes have been developed using a heterogeneous palladium on carbon (Pd/C) and copper chloride (CuCl) dual catalytic system. acs.org
The synthesis of precursors for benzo[b]thiophene-fused polycyclic derivatives often involves multi-step sequences. For example, the synthesis of a 6-substituted benzo[b]thiophene impurity in the production of Zileuton (B1683628) involved a nine-step synthesis featuring a regioselective Friedel-Crafts coupling. nih.gov
A variety of precursor types are utilized depending on the desired substitution pattern of the final benzo[b]thiophene. The following table summarizes some common precursors and the resulting benzo[b]thiophene structures.
| Precursor | Resulting Benzo[b]thiophene Type | Reference(s) |
| 3-Bromophenol | 4-Bromobenzo[b]thiophene (B1340190) | guidechem.com |
| N,N-Diethyl O-3-halophenylcarbamates | 3-Halo-7-oxygen-functionalized benzo[b]thiophenes | researchgate.netnih.gov |
| o-Alkynyl thioanisoles | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |
| 2-Bromo-6-fluorobenzaldehyde (B104081) | 4-Bromobenzo[b]thiophene | patsnap.comgoogle.com |
| Substituted Thiophenols | Substituted benzo[b]thiophenes | organic-chemistry.org |
Regioselective Halogenation and Annulation Routes to the Benzo[b]thiophene System
The construction of the benzo[b]thiophene skeleton, particularly with specific halogenation patterns like that in this compound, relies on precise regioselective halogenation and annulation strategies.
Regioselective Halogenation:
Direct halogenation of the benzo[b]thiophene core is a common approach. For instance, C3-chlorination of C2-substituted benzo[b]thiophene derivatives can be achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). rsc.org This method provides a direct route to 3-chloro-substituted benzo[b]thiophenes. rsc.org The synthesis of 4-bromobenzo[b]thiophene has been achieved by reacting benzothiophene (B83047) with sodium bromide and hydrogen peroxide in acetic acid. chemicalbook.com
Combined ortho-lithiation and halocyclization strategies offer excellent regiocontrol. researchgate.netnih.gov Starting from N,N-diethyl O-3-halophenylcarbamates, ortho-lithiation followed by reaction with a sulfur electrophile and subsequent electrophilic cyclization leads to 3-halo-7-oxygen-functionalized benzo[b]thiophenes. researchgate.netnih.gov
Annulation Routes:
Annulation reactions, which involve the formation of the thiophene (B33073) ring onto a benzene (B151609) precursor, are fundamental to benzo[b]thiophene synthesis.
Electrophilic Cyclization: A prominent route involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov Various electrophiles such as iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS) can be used to initiate the cyclization, leading to halogenated benzo[b]thiophenes. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been effectively used for this purpose, introducing a thiomethyl group at the 3-position. nih.gov
Palladium-Catalyzed Annulation: Palladium catalysis plays a crucial role in modern annulation strategies. An efficient synthesis of multisubstituted benzo[b]thiophenes has been developed through a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov This method is versatile and accommodates a wide range of substituents. nih.gov
Radical Cyclization: Intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles provides a novel route to 2,3-substituted benzo[b]thiophenes. nih.gov
Aryne Chemistry: A one-step synthesis of benzo[b]thiophenes can be achieved through the reaction of arynes with alkynyl sulfides. rsc.orgrsc.org This method allows for the synthesis of a diverse range of 3-substituted and multisubstituted benzo[b]thiophenes. rsc.orgrsc.org
Thiophene Annulation: Consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chlorides provide a powerful route to π-extended thienoacene-based organic semiconductors with the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) substructure. acs.org
The following table highlights some key annulation strategies and the types of benzo[b]thiophene derivatives they produce.
| Annulation Strategy | Precursors | Resulting Benzo[b]thiophene Derivative | Reference(s) |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |
| Palladium-Catalyzed Oxidative C-H Functionalization | Enethiolate salts of α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles/acrylates or acrylophenones | Multisubstituted benzo[b]thiophenes | nih.gov |
| Intramolecular Radical Cyclization | Polarized ketene dithioacetals from o-bromoarylacetonitriles | 2,3-Substituted benzo[b]thiophenes | nih.gov |
| Aryne Reaction | o-Silylaryl triflates and alkynyl sulfides | 3-Substituted and multisubstituted benzo[b]thiophenes | rsc.orgrsc.org |
| Consecutive Thiophene-Annulation | o-Ethynyl-thioanisole substrates and arylsulfenyl chlorides | nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) substructures | acs.org |
Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts
The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the choice of catalyst.
Temperature:
Temperature plays a critical role in both reaction rate and selectivity. For instance, in the synthesis of 4-bromobenzo[b]thiophene from benzothiophene, the reaction is initiated at 78 °C and then the temperature is increased to 120 °C to drive the reaction to completion. chemicalbook.com In the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite, optimal results are obtained at 65–75 °C; lower temperatures can lead to competing oxidation reactions. rsc.org The synthesis of 4-bromobenzo[b]thiophene via a Wittig reaction from 2-bromo-6-fluorobenzaldehyde involves heating to 140 °C. patsnap.comgoogle.com
Solvents:
The choice of solvent can significantly influence the outcome of a reaction. In the palladium-catalyzed synthesis of benzo[b]thiophenes from enethiols, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were found to be effective solvents. researchgate.net For the electrophilic cyclization of o-alkynyl thioanisoles, dichloromethane (B109758) was determined to be the optimal solvent. nih.gov The synthesis of 4-bromobenzo[b]thiophene has been carried out in acetic acid. chemicalbook.com
Catalysts:
The catalyst is often the key to achieving high yield and selectivity. Palladium catalysts are widely used in benzo[b]thiophene synthesis. For the C3-arylation of benzo[b]thiophenes, a dual catalytic system of heterogeneous Pd/C and CuCl was found to be highly effective and selective. acs.org In the palladium-catalyzed synthesis from enethiolate salts, palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) in combination with cupric acetate as a reoxidant is employed. nih.gov In some cases, using oxygen as the reoxidant in place of cupric acetate improved yields by minimizing side products. nih.gov
The following table provides examples of optimized reaction conditions for various synthetic routes to benzo[b]thiophenes.
| Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Bromination of Benzothiophene | Z-type molecular sieve | Acetic Acid | 78 then 120 | 98.8 | chemicalbook.com |
| C3-Arylation of Benzo[b]thiophene | Pd/C, CuCl | 1,4-Dioxane | Not specified | up to 60 | acs.org |
| Synthesis from Enethiolate Salts | Pd(OAc)₂ or PdCl₂, Cu(OAc)₂ | DMF or DMSO | 120-130 | Good | nih.govresearchgate.net |
| Electrophilic Cyclization of o-Alkynyl Thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | Room Temperature | up to 99 | nih.gov |
| C3-Chlorination of C2-Substituted Benzo[b]thiophenes | None | Aqueous Acetonitrile | 65-75 | 30-65 | rsc.org |
| Synthesis from 2-Bromo-6-fluorobenzaldehyde | None | Toluene | 140 | 86 (quaternary phosphonium (B103445) salt) | patsnap.comgoogle.com |
Novel Synthetic Approaches and Green Chemistry Principles in Synthesis
Recent research in the synthesis of benzo[b]thiophenes has increasingly focused on the development of novel, more efficient, and environmentally friendly methods that align with the principles of green chemistry.
Novel Synthetic Approaches:
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional synthesis by minimizing the use of chemical oxidants and reductants. An electrochemical approach for the synthesis of benzo[b]thiophene-1,1-dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.gov This method proceeds at room temperature in an undivided cell and avoids the need for transition metal catalysts or stoichiometric oxidants. nih.gov Another electrochemical method enables the C-3 sulfonylation of 2-alkynylthioanisoles under catalyst- and oxidant-free conditions. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using eosin (B541160) Y as the photoredox catalyst under green light irradiation, provides a regioselective route to substituted benzo[b]thiophenes. organic-chemistry.org
Aryne Chemistry: The use of aryne intermediates provides a one-step, intermolecular route to a wide variety of 3-substituted and multisubstituted benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgrsc.org
Combined Ortho-lithiation and Halocyclization: This strategy allows for the efficient and regioselective synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes from N,N-diethyl O-3-halophenylcarbamates. researchgate.netnih.gov
Green Chemistry Principles:
Atom Economy: Annulation reactions that construct the benzo[b]thiophene ring system in a single step from simple precursors often exhibit high atom economy. The aryne reaction with alkynyl sulfides is a good example of an atom-economical process. rsc.orgrsc.org
Use of Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with safer alternatives. For example, the use of water or aqueous solvent systems is being explored. The C3-chlorination of C2-substituted benzo[b]thiophenes can be performed in aqueous acetonitrile. rsc.org
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts like Pd/C, reduces waste compared to stoichiometric reagents. acs.org Organocatalysis is also gaining traction, as demonstrated by the use of quinine-derived thiourea (B124793) for the stereoselective synthesis of polycyclic benzo[b]thiophenes. rsc.org
Energy Efficiency: Reactions that can be performed at room temperature or with gentle heating, such as the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, are more energy-efficient than those requiring high temperatures. rsc.orgnih.gov
The following table summarizes some novel and green synthetic approaches to benzo[b]thiophenes.
| Approach | Key Features | Reference(s) |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, room temperature, catalyst-free options. | organic-chemistry.orgrsc.orgnih.gov |
| Photocatalysis | Uses visible light, mild conditions, regioselective. | organic-chemistry.org |
| Aryne Chemistry | One-step, intermolecular, high atom economy. | rsc.orgrsc.org |
| Combined Ortho-lithiation/Halocyclization | Efficient, regioselective. | researchgate.netnih.gov |
| Organocatalysis | Metal-free, stereoselective. | rsc.org |
Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses
While the synthesis of achiral this compound does not directly involve stereochemical considerations, the development of synthetic routes to chiral structural analogues of benzo[b]thiophene is an area of significant interest. Achieving stereochemical control and high diastereoselectivity in multi-step syntheses is crucial for accessing enantiomerically pure compounds, which are often required for biological applications.
One notable example of stereoselective synthesis involves the organocatalytic [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones. rsc.org This reaction, catalyzed by a quinine-derived bifunctional thiourea, produces dihydrobenzo researchgate.netchemicalbook.comthieno[2,3-b]pyridine derivatives in good yields and with excellent enantioselectivities (up to 97% ee). rsc.org This demonstrates the power of organocatalysis in establishing stereocenters during the construction of polycyclic systems containing the benzo[b]thiophene motif.
Intramolecular radical cyclization reactions can also proceed with a degree of stereocontrol, although this is highly dependent on the substrate and reaction conditions. nih.gov The conformational constraints of the cyclizing radical intermediate can influence the stereochemical outcome of the newly formed ring junction.
In the context of multi-step syntheses, the stereochemistry of precursors can be carried through to the final product. For instance, if a chiral side chain is introduced early in the synthetic sequence, its stereochemical integrity must be maintained throughout subsequent transformations. This requires careful selection of reagents and reaction conditions to avoid racemization or epimerization.
While specific examples detailing the stereochemical control in the synthesis of direct structural analogues of this compound are not prevalent in the provided search results, the principles of asymmetric synthesis are broadly applicable. The following table highlights a relevant example of stereoselective synthesis in the broader context of benzo[b]thiophene chemistry.
| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference(s) |
| Asymmetric [3+3] Annulation | Quinine-derived bifunctional thiourea | Dihydrobenzo researchgate.netchemicalbook.comthieno[2,3-b]pyridine derivatives | up to 97% ee | rsc.org |
Further research is needed to develop and apply stereoselective methods specifically for the synthesis of chiral analogues of this compound, which could lead to the discovery of novel compounds with interesting chiroptical or biological properties.
Scalability Considerations for Research and Development Applications
Starting Materials and Reagents:
For a synthesis to be scalable, the starting materials should be readily available and affordable. The use of expensive or difficult-to-handle reagents can be a major obstacle. For example, while palladium catalysts are highly effective, their cost can be a concern for large-scale production. nih.gov However, the use of highly efficient catalysts at low loadings can mitigate this issue. The use of thiourea as a dihydrosulfide surrogate is an example of employing a cheap and easy-to-handle reagent. organic-chemistry.org
Reaction Conditions and Safety:
Reactions that require extreme temperatures, high pressures, or cryogenic conditions can be difficult and costly to scale up. The synthesis of 4-bromobenzo[b]thiophene, which involves heating to 120-140 °C, is feasible on a larger scale, but requires appropriate engineering controls. patsnap.comgoogle.comchemicalbook.com Electrochemical methods that operate at room temperature and ambient pressure are advantageous in terms of scalability and safety. rsc.orgnih.gov
Purification:
Purification methods such as column chromatography, which are common in laboratory settings, can be impractical and expensive on a large scale. guidechem.com Syntheses that produce high-purity products with minimal side reactions are therefore more desirable. Crystallization is often a preferred method for large-scale purification.
Green Chemistry and Sustainability:
The principles of green chemistry are becoming increasingly important in process development. Scalable syntheses should aim to minimize waste, use non-toxic solvents, and be energy-efficient. organic-chemistry.org Mechanochemical methods, which can be performed in the absence of solvents, offer a promising green and scalable approach. mdpi.com
Examples of Scalability:
The organocatalytic synthesis of polycyclic benzo[b]thiophenes has been successfully performed on a larger scale, with the product being easily purified by filtration. rsc.org
The aryne-based synthesis of benzothiophenes has shown good practicality, with moderate to good yields maintained even when the reaction is scaled up. rsc.org
The C3-arylation of benzo[b]thiophenes has been demonstrated on a 3 mmol scale. acs.org
The following table summarizes some scalability considerations for different synthetic approaches.
| Synthetic Approach | Advantages for Scalability | Challenges for Scalability | Reference(s) |
| Wittig Reaction Route | Uses readily available reagents. | Requires high temperatures. | patsnap.comgoogle.com |
| Electrochemical Synthesis | Mild conditions, potential for continuous flow. | Requires specialized equipment. | rsc.orgnih.gov |
| Aryne Chemistry | One-step, good functional group tolerance. | Aryne precursors can be reactive. | rsc.org |
| Organocatalysis | Metal-free, potential for easy purification. | Catalyst loading and turnover number. | rsc.org |
| Mechanochemistry | Solvent-free, energy-efficient. | Heat dissipation and mixing on a large scale. | mdpi.com |
Quantum Chemical and Computational Investigations of 4 Bromo 3 Chlorobenzo B Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a powerful tool for calculating the electronic structure of molecules like 4-bromo-3-chlorobenzo[b]thiophene. mpg.de This method is based on the principle that the ground-state electron density of a system uniquely determines its properties. mpg.de DFT offers a computationally feasible approach to understanding the electronic characteristics of even large and complex molecules by focusing on the electron density, a function of only three spatial coordinates, rather than the much more complex many-body wave-function. mpg.de
The core of DFT lies in the Hohenberg-Kohn theorems, which establish the theoretical foundation for using electron density as the fundamental variable. mpg.de In practice, the Kohn-Sham equations are solved, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system. tuwien.ac.at This approach allows for the calculation of various electronic properties.
For periodic systems like crystals, DFT calculations are often performed within a unit cell, which is a repeating unit that fills space when translated. tuwien.ac.at The application of Bloch's theorem simplifies these calculations by considering the periodic nature of the crystal lattice. frontiersin.org While DFT is a powerful tool, it relies on approximations for the exchange-correlation functional, which describes the quantum mechanical effects of exchange and correlation. mpg.de
Orbital-optimized DFT methods have been developed to improve the accuracy of calculations, particularly for electronic excited states. youtube.com These methods involve optimizing the orbitals for a specific electronic state, which can be crucial for obtaining accurate results. youtube.com
Table 1: Key Concepts in Density Functional Theory
| Concept | Description |
| Electron Density | The fundamental variable in DFT, which determines all ground-state properties of a system. mpg.de |
| Hohenberg-Kohn Theorems | The theoretical foundation of DFT, proving the one-to-one correspondence between electron density and the external potential. mpg.de |
| Kohn-Sham Equations | A set of equations that describe a system of non-interacting particles with the same density as the real system, allowing for practical calculations. tuwien.ac.at |
| Exchange-Correlation Functional | An approximation used in DFT to account for the complex effects of electron exchange and correlation. mpg.de |
| Unit Cell | The smallest repeating unit of a crystal lattice used in calculations for periodic systems. tuwien.ac.at |
| Bloch's Theorem | A theorem that simplifies calculations for periodic systems by exploiting the symmetry of the crystal lattice. frontiersin.org |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other chemical species. For instance, in halogen-bonded complexes involving thiophene (B33073), the negative electrostatic potentials of the thiophene ring and the positive electrostatic potential on the halogen atom (σ-hole) determine the geometry of the complex. researchgate.net The MEP surface can be used to identify potential sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.org These orbitals are key players in chemical reactions, as the HOMO represents the ability to donate electrons and the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
FMO theory is particularly useful for understanding and predicting the outcomes of various reactions, including cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.org For large molecules, where canonical molecular orbitals can be delocalized over the entire structure, the concept of frontier molecular orbitalets (FMOLs) has been developed to pinpoint the locality of chemical reactivity. nih.gov
Table 2: Key Concepts in MEP and FMO Analysis
| Concept | Description |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating electron-rich and electron-poor regions. |
| σ-hole | A region of positive electrostatic potential on a halogen atom, which can participate in halogen bonding. researchgate.net |
| Highest Occupied Molecular Orbital (HOMO) | The highest energy molecular orbital that contains electrons, representing the molecule's electron-donating ability. wikipedia.org |
| Lowest Unoccupied Molecular Orbital (LUMO) | The lowest energy molecular orbital that does not contain electrons, representing the molecule's electron-accepting ability. wikipedia.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is related to the molecule's stability and reactivity. |
| Frontier Molecular Orbitalets (FMOLs) | Localized molecular orbitals that describe the reactivity of large systems. nih.gov |
Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR) through Computational Models
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing valuable information for their identification and characterization.
NMR Spectroscopy
UV-Vis Spectroscopy
The electronic absorption spectra (UV-Vis) of molecules can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For example, studies on thiophene-based dyes have shown that the absorption maxima are influenced by the solvent polarity and the nature of substituent groups. biointerfaceresearch.com Computational studies on benzothiophene (B83047) polymers have also been used to predict their UV-Vis spectra, demonstrating the utility of these methods for designing materials with specific optical properties. mdpi.comresearchgate.net The absorption and emission spectra of benzothiophene have been compared to those of thiophene and benzene (B151609), highlighting the favorable fluorescent properties of the condensed system. researchgate.net
IR Spectroscopy
Theoretical calculations can generate vibrational spectra (IR and Raman) that can be compared with experimental data. researchgate.netnih.gov The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental values. nih.gov These calculations can aid in the assignment of vibrational modes to specific functional groups and molecular motions. For instance, the C-Br stretching vibrations in aromatic bromo compounds typically appear in a specific region of the IR spectrum. researchgate.net
Table 3: Predicted Spectroscopic Data (General Trends for Related Compounds)
| Spectroscopy | Predicted Feature | Notes |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm. | The exact chemical shifts would be influenced by the positions of the bromine and chlorine atoms. |
| ¹³C NMR | Aromatic carbons would appear in the region of δ 120-140 ppm. | The carbons attached to the halogens would show distinct chemical shifts. |
| UV-Vis | Absorption maxima are expected in the UV region, potentially extending into the visible depending on conjugation and substituents. | Solvent effects can cause shifts in the absorption maxima. biointerfaceresearch.com |
| IR | Characteristic peaks for C-H, C=C, C-S, C-Cl, and C-Br stretching and bending vibrations. | The C-Br stretching vibration is expected in the lower frequency region of the spectrum. researchgate.net |
Reactivity Predictions and Transition State Analysis using Computational Methods
Computational chemistry provides powerful tools for predicting the reactivity of molecules and for elucidating reaction mechanisms through the analysis of transition states.
Reactivity Predictions
The reactivity of this compound can be predicted by examining its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals. The presence of electron-withdrawing groups, like the halogens in this case, can influence the reactivity of the benzothiophene core. For example, an electron-withdrawing group at the C3 position of a benzothiophene can be important for certain metal-free arylation reactions. nih.gov Computational studies can also predict the most likely sites for chemical reactions. For instance, spin-density analysis of the triplet state of a substituted thiophene revealed that the highest spin population resides at the C5-position, making it the most favorable site for addition reactions. acs.org
Transition State Analysis
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate and characterize the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in the study of a mpg.dempg.de-sigmatropic rearrangement of a benzothiophene derivative, a transition state was identified, and quasi-classical molecular dynamics trajectories were used to explore the potential energy surface in the vicinity of the transition state. nih.gov The search for transition states is a critical, and sometimes challenging, aspect of studying reaction mechanisms. researchgate.net
Table 4: Computational Approaches for Reactivity and Transition State Analysis
| Method | Application |
| Molecular Electrostatic Potential (MEP) Analysis | Predicts sites for electrophilic and nucleophilic attack based on the distribution of electron density. |
| Frontier Molecular Orbital (FMO) Theory | Uses the HOMO and LUMO energies and distributions to predict reactivity and the outcome of pericyclic reactions. wikipedia.org |
| Transition State Searching | Locates the highest energy point on the reaction pathway to determine the activation energy and understand the reaction mechanism. researchgate.netnih.gov |
| Intrinsic Reaction Coordinate (IRC) Calculations | Traces the reaction path from the transition state to the reactants and products, confirming the nature of the transition state. researchgate.net |
| Molecular Dynamics Simulations | Simulates the motion of atoms over time to explore the potential energy surface and identify reaction pathways. nih.gov |
Solvent Effects and Conformer Analysis in Theoretical Studies
Solvent Effects
The solvent in which a reaction or measurement is carried out can have a significant impact on the properties and reactivity of a molecule. Theoretical studies can account for solvent effects using various models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
Studies on thiophene-based dyes have shown that the UV-visible absorption bands are sensitive to the polarity of the solvent. ekb.egbiointerfaceresearch.com For instance, the absorption maximum of certain dyes shifts to longer wavelengths (bathochromic shift) as the solvent polarity increases. biointerfaceresearch.com Computational studies on 4-bromo-3-(methoxymethoxy) benzoic acid have also shown that solvation can alter the values of reactivity descriptors. researchgate.net
Conformer Analysis
Many molecules can exist in different spatial arrangements of their atoms, known as conformers. These conformers can have different energies and, therefore, different populations at a given temperature. A thorough theoretical study should consider the different possible conformers of a molecule to obtain a complete picture of its properties.
Computational methods can be used to perform a conformational search to identify the most stable conformers of a molecule. The energies of these conformers can then be calculated to determine their relative populations. For large and flexible molecules, this can be a computationally intensive task. However, for a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be small.
Machine Learning Approaches for Property Prediction in Halogenated Benzo[b]thiophenes
Machine learning (ML) is emerging as a powerful tool for accelerating the discovery and design of new molecules with desired properties. ML models can be trained on large datasets of known molecules to learn the relationship between their structure and properties. These trained models can then be used to predict the properties of new, uncharacterized molecules with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods.
Property Prediction
ML models have been successfully applied to predict a wide range of molecular properties, including optical, electronic, and thermophysical properties. For example, a Gradient-Boosting Regression (GBR) model was used to predict the optical properties of benzothiophene-based polymers with high accuracy. mdpi.comresearchgate.net In another study, various ML models were used to predict the high-pressure density of thiophene derivatives using critical properties as input parameters. nih.gov
Benchmarking and Out-of-Distribution Predictions
A key challenge in the application of ML to chemistry is the ability of models to generalize to new molecules that are different from those in the training set (out-of-distribution or OOD predictions). Benchmarking studies are being conducted to evaluate the OOD performance of different ML models for molecular property prediction. arxiv.org These studies are crucial for developing robust and reliable ML models for chemical discovery.
Table 5: Machine Learning in a Nutshell
| Concept | Description |
| Machine Learning (ML) | A type of artificial intelligence that allows computer systems to learn from data without being explicitly programmed. |
| Property Prediction | Using trained ML models to predict the physical, chemical, or biological properties of molecules. mdpi.comresearchgate.netnih.gov |
| Gradient-Boosting Regression (GBR) | A specific type of ML algorithm that has been shown to be effective for predicting molecular properties. mdpi.comresearchgate.net |
| Out-of-Distribution (OOD) Prediction | The ability of an ML model to make accurate predictions for molecules that are structurally different from those in the training data. arxiv.org |
| Benchmarking | The process of systematically evaluating the performance of different ML models on a standardized set of tasks. arxiv.org |
Mechanistic Studies and Reactivity Profiles of 4 Bromo 3 Chlorobenzo B Thiophene in Complex Chemical Transformations
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzo[b]thiophene core in 4-bromo-3-chlorobenzo[b]thiophene is influenced by the presence of both the fused benzene (B151609) ring and the sulfur-containing thiophene (B33073) ring, as well as the bromo and chloro substituents.
Electrophilic Aromatic Substitution: The benzo[b]thiophene system is generally susceptible to electrophilic attack. Electrophilic substitution on the benzo[b]thiophene ring system typically occurs at the C2 and C3 positions of the thiophene ring, as the intermediates formed are more stable. uoanbar.edu.iq However, in this compound, the 3-position is blocked by a chlorine atom. Therefore, electrophilic attack would be directed to other available positions. The presence of the halogen atoms, which are deactivating but ortho-, para-directing, will influence the position of further substitution on the benzene ring. For instance, bromination of benzene requires a catalyst to activate the halogen, as halogens are not sufficiently electrophilic to break the aromaticity of the benzene ring on their own. libretexts.org A two-step mechanism is generally proposed for electrophilic aromatic substitution, involving the initial formation of a positively charged arenium intermediate, followed by the removal of a proton to restore aromaticity. libretexts.org
Nucleophilic Aromatic Substitution: The bromine atom at the 4-position and the chlorine atom at the 3-position are potential sites for nucleophilic aromatic substitution. Generally, the bromine atom can be displaced by various nucleophiles, such as amines or alkoxides, to generate new derivatives. This type of reaction is valuable for introducing functional groups that can enhance biological activity or alter the physical properties of the molecule. The increased reactivity of the thiophene ring towards nucleophilic substitution, as compared to benzene analogues, can be attributed to the stability of the Wheland intermediates formed during the reaction. uoanbar.edu.iq
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method that pairs an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards palladium catalysts. libretexts.org This reactivity difference (I > Br > OTf >> Cl > F) allows for selective coupling at the 4-position. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govorganic-chemistry.org The base is crucial for the activation of the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step in the catalytic cycle. organic-chemistry.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov Similar to the Suzuki coupling, the reaction with this compound would preferentially occur at the more reactive C-Br bond. wikipedia.org The reaction is typically performed under mild conditions and can tolerate a variety of functional groups. wikipedia.orgorganic-chemistry.org The standard catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, the C-Br bond would be the primary site of reaction. The Negishi coupling is particularly useful for introducing alkyl groups. rsc.org While highly effective, the air and water sensitivity of the organozinc reagents can be a practical limitation. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents | Catalyst/Co-catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) or Pd(II) catalyst, Base | High functional group tolerance, stable reagents. organic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst (optional) | Mild reaction conditions, direct alkynylation. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc reagent | Pd(0) or Ni(0) catalyst | Couples various carbon hybridizations, sensitive reagents. wikipedia.orgrsc.org |
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from this compound.
The bromine atom at the 4-position is more susceptible to metal-halogen exchange than the chlorine atom at the 3-position. This is due to the general reactivity trend for this exchange, which follows I > Br > Cl. wikipedia.org The reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium to prevent unwanted side reactions. tcnj.edu The resulting aryllithium or arylmagnesium species is a powerful nucleophile that can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position.
A combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.govnih.gov This method can offer high selectivity. nih.govnih.gov
Regioselectivity and Chemoselectivity in Derivatization Reactions
The presence of two different halogen atoms at distinct positions on the benzo[b]thiophene ring system of this compound provides a platform for studying and exploiting regioselectivity and chemoselectivity in derivatization reactions.
Regioselectivity: As discussed in the context of palladium-catalyzed cross-coupling and metal-halogen exchange reactions, the C-Br bond at the 4-position is more reactive than the C-Cl bond at the 3-position. This inherent difference in reactivity allows for selective functionalization at the 4-position while leaving the 3-position intact. This regioselectivity is crucial for the stepwise synthesis of polysubstituted benzo[b]thiophene derivatives. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the 4-position, and the resulting product can then be subjected to a second coupling reaction at the 3-position under more forcing conditions.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this is exemplified by the selective reaction at the C-Br bond in the presence of the C-Cl bond. Furthermore, the choice of catalyst and reaction conditions can influence the outcome of the reaction. For example, in palladium-catalyzed couplings, the choice of ligand can significantly impact the reactivity and selectivity of the catalytic system. nih.gov
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamic parameters provides valuable insights into the mechanism and feasibility of chemical transformations involving this compound.
Reaction Kinetics: Kinetic studies can help to elucidate the rate-determining step of a reaction and provide information about the influence of various factors, such as catalyst loading, temperature, and reactant concentrations, on the reaction rate. For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. libretexts.org The electronic properties of the substituents on the benzo[b]thiophene ring can influence the rate of this step. Density Functional Theory (DFT) calculations can be employed to study the electronic transitions between frontier molecular orbitals (HOMO and LUMO), which can describe the chemical kinetics of a compound. nih.gov
Multi-Component Reactions and Cascade Processes Involving the Benzo[b]thiophene Core
The development of multi-component reactions (MCRs) and cascade processes involving the benzo[b]thiophene core offers significant advantages in terms of synthetic efficiency and molecular complexity generation. nih.gov
Multi-Component Reactions: MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov While specific examples involving this compound are not extensively documented, the functional handles on this molecule make it a potential candidate for inclusion in known MCRs like the Ugi or Passerini reactions after suitable modification. nih.gov
Cascade Processes: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. The synthesis of C2-substituted benzothiophenes has been achieved through an interrupted Pummerer/ wikipedia.orgwikipedia.org-sigmatropic/1,2-migration cascade of benzothiophene (B83047) S-oxides. nih.govresearchgate.net A radical-cascade reaction of diynes and thioacetic acid has also been developed for the synthesis of 3,4-fused-ring-substituted thiophenes. nih.gov These strategies allow for the rapid construction of complex molecular architectures from simple starting materials.
Applications of 4 Bromo 3 Chlorobenzo B Thiophene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Materials
The rigid and planar structure of the benzo[b]thiophene moiety is highly conducive to the formation of extended π-conjugated systems, a key feature for advanced organic materials. The presence of halogen atoms in 4-Bromo-3-chlorobenzo[b]thiophene provides reactive sites for the synthesis of larger, more complex molecules through various cross-coupling reactions, making it a promising precursor for a range of functional materials.
Benzo[b]thiophene derivatives have been extensively investigated as organic semiconductors (OSCs) for applications in organic field-effect transistors (OFETs) and other optoelectronic devices. The fused-ring system facilitates efficient charge transport, and the electronic properties can be fine-tuned through chemical modification. Typically, these materials exhibit p-type semiconductor behavior, meaning they transport positive charge carriers (holes).
The introduction of different substituents onto the benzo[b]thiophene core has a significant impact on the performance of the resulting OFETs. For instance, derivatives ofbenzothieno[3,2-b]benzothiophene (BTBT) have shown exceptional performance, with some derivatives achieving very high charge carrier mobilities. The substitution pattern influences the molecular packing in the solid state, which is crucial for efficient intermolecular charge hopping.
While specific data for this compound is not available, it is anticipated that it would also function as a p-type semiconductor. The electron-withdrawing nature of the bromine and chlorine atoms would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which could enhance the material's stability in ambient conditions. The following table summarizes the performance of various benzo[b]thiophene derivatives as organic semiconductors.
Table 1: Performance of Selected Benzo[b]thiophene-Based Organic Field-Effect Transistors
| Compound | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| 2,7-diphenyl BTBT (DPh-BTBT) | up to 2.0 | - | Vapor-deposited | |
| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 | - | Solution-processed | |
| 2-(4-hexylphenyl)benzothieno[3,2-b]benzothiophene (C6-Ph-BTBT) | 4.6 | 2.2 x 10⁷ | Vacuum-deposition | |
| 2-phenylbenzothieno[3,2-b]benzothiophene (Ph-BTBT) | 0.034 | - | Vacuum-deposition | |
| 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | Solution-shearing |
This table presents data for related benzo[b]thiophene compounds to illustrate the potential of this class of materials.
Substituted benzo[b]thiophenes can exhibit interesting photophysical properties, including fluorescence, making them candidates for use as fluorescent probes and dyes. The emission properties, such as wavelength and quantum yield, are highly dependent on the nature and position of the substituents on the benzo[b]thiophene core.
For example, studies on substituted thieno[3,2-b]benzothiophenes have shown that the introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., carboxylate) groups can shift the emission wavelength. A "push-pull" system, where both electron-donating and electron-withdrawing groups are present, can lead to a significant red-shift in the fluorescence emission. Furthermore, benzothiophene-based fluorescent probes have been designed for the detection of specific analytes like cyanide and for sensing changes in environmental polarity. Some benzothieno[3,2-b]benzothiophene S-oxides have demonstrated very high fluorescence quantum yields, exceeding 98% in solution and 71% in the solid state.
Given these findings, this compound, with its two electron-withdrawing halogen substituents, would be expected to have distinct fluorescent properties compared to the parent benzo[b]thiophene. It could potentially serve as a scaffold for the development of new fluorescent materials, where the bromo and chloro groups could be further functionalized to tune its photophysical characteristics or to introduce specific recognition elements for sensing applications.
Role in the Elucidation of Reaction Pathways in Synthetic Organic Chemistry
The strategic placement of two different halogen atoms on the benzo[b]thiophene core makes this compound a powerful tool for investigating and understanding various reaction mechanisms and pathways in synthetic organic chemistry. Its utility stems from the differential reactivity of the C-Br and C-Cl bonds and their influence on the regioselectivity of subsequent transformations.
One of the key applications of this compound is in the study of cross-coupling reactions. For instance, in palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 4-position. By carefully controlling reaction conditions, chemists can selectively replace the bromine atom while leaving the chlorine atom intact. This selective reactivity provides a platform to study the intricate details of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The ability to perform sequential couplings at different positions on the same molecule is a testament to its utility in mechanistic studies.
Furthermore, this compound can serve as a precursor to generate aryne intermediates. The treatment of this compound with a strong base can lead to the formation of a highly reactive benzothienyne intermediate. The presence of the remaining halogen can influence the regioselectivity of the subsequent nucleophilic attack on the aryne, providing valuable insights into the factors that govern these reactions. A study on a related system involving a 3-chlorobenzyne intermediate demonstrated selective C-S bond formation at the C1 position of the aryne. rsc.org This highlights how the substitution pattern on the aromatic ring directs the course of the reaction.
The compound is also instrumental in studying halogen exchange reactions. For example, a process for decarboxylative iodination has been shown to convert a related benzothiophene (B83047) carboxylic acid to a 4-chloro-3-iodobenzo[b]thiophene. rsc.org This suggests that this compound could be used to explore similar halogen-swapping transformations, contributing to a deeper understanding of the mechanisms of such reactions, which are crucial for the synthesis of a diverse range of halogenated aromatic compounds.
The following table summarizes the types of reactions where this compound can be a key substrate for mechanistic elucidation:
| Reaction Type | Position of Initial Reactivity (Typical) | Mechanistic Insights Gained |
| Suzuki Coupling | C4 (C-Br bond) | Catalyst efficiency, ligand effects, sequential functionalization |
| Buchwald-Hartwig Amination | C4 (C-Br bond) | Scope of amine coupling partners, influence of base and temperature |
| Aryne Formation | Elimination involving C3-Cl and a proton | Regioselectivity of nucleophilic addition, aryne distortion effects |
| Halogen Exchange | C4 or C3 | Mechanisms of metal-halogen exchange, role of catalysts |
By serving as a molecular probe, this compound allows chemists to dissect complex reaction sequences and to develop more efficient and selective synthetic methodologies.
Development of Supramolecular Assemblies Utilizing Halogen Bonding Interactions
The presence of both bromine and chlorine atoms on the this compound molecule makes it an excellent candidate for the construction of ordered supramolecular assemblies through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The strength of this interaction is tunable and directional, making it a powerful tool in crystal engineering and materials science.
The electrophilicity of the halogen atom, often referred to as the "σ-hole," is a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The strength of the σ-hole, and thus the halogen bond, generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). Consequently, the bromine atom at the 4-position of the title compound is expected to be a stronger halogen bond donor than the chlorine atom at the 3-position. This difference allows for a hierarchy of interactions to be established, leading to the formation of well-defined and predictable supramolecular architectures.
In the solid state, this compound molecules can self-assemble through various halogen bonding motifs. These can include interactions with other halogen atoms (X···X' interactions) or with other Lewis basic sites on adjacent molecules, such as the sulfur atom of the thiophene (B33073) ring or the π-system of the aromatic rings. For instance, studies on other halogenated aromatic compounds have shown the prevalence of C-X···O and C-X···N halogen bonds in their crystal structures. tuni.fi In the absence of stronger Lewis bases, weaker interactions like C-Br···Cl, C-Br···S, or C-Cl···S could play a significant role in the crystal packing.
The interplay between different types of non-covalent interactions, including halogen bonding, π-π stacking, and C-H···π interactions, can lead to complex and fascinating supramolecular structures. The synergistic effect of halogen bonding and π-π stacking has been observed in thiophene-based building blocks, where these interactions collectively guide the self-assembly process. rsc.org
The potential halogen bonding interactions involving this compound are summarized in the table below:
| Halogen Bond Donor | Halogen Bond Acceptor (on adjacent molecule) | Potential Supramolecular Motif |
| C4-Br | Sulfur atom | Chain or sheet formation |
| C4-Br | Chlorine atom (C3-Cl) | Inter-halogen interactions |
| C4-Br | π-system of the benzene (B151609) or thiophene ring | Layered structures |
| C3-Cl | Sulfur atom | Contribution to overall packing |
| C3-Cl | π-system of the benzene or thiophene ring | Minor contribution to assembly |
The rational design of co-crystals, where this compound is combined with other molecules that are strong halogen bond acceptors (e.g., pyridines, amides), opens up further possibilities for creating novel supramolecular materials with tailored properties. By understanding and harnessing the halogen bonding capabilities of this versatile building block, researchers can engineer new crystalline materials with potential applications in areas such as organic electronics and nonlinear optics.
Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies and Complex Mixture Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Bromo-3-chlorobenzo[b]thiophene, both ¹H and ¹³C NMR would provide definitive evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of substituents on aromatic systems and data from analogous compounds. stackexchange.comdocbrown.infochemicalbook.comnih.gov The benzothiophene (B83047) ring system has four aromatic protons. The electron-withdrawing nature of the chlorine and bromine atoms would deshield adjacent protons, shifting them downfield. The ¹³C NMR spectrum is particularly informative, showing distinct signals for each of the eight carbon atoms in the benzothiophene core. The carbons directly bonded to the halogens (C3 and C4) would exhibit shifts influenced by both inductive effects and the "heavy atom effect" in the case of bromine, which can cause an upfield shift for the ipso-carbon compared to what electronegativity alone would suggest. stackexchange.com
Isotopic Labeling Studies: In a research setting, NMR is powerfully combined with isotopic labeling (e.g., ¹³C, ¹⁵N, or ²H) to trace metabolic pathways, elucidate reaction mechanisms, or study intermolecular interactions. If this compound were used as a precursor in a synthetic pathway, introducing a ¹³C-labeled carbon at a specific position would allow researchers to follow that atom through subsequent reactions, confirming mechanistic proposals.
Complex Mixture Analysis: NMR spectroscopy is also highly effective for the analysis of complex mixtures, as it can identify and quantify individual components without prior separation. If this compound were present in a reaction mixture alongside starting materials, byproducts, or isomers, specific non-overlapping peaks in the ¹H NMR spectrum could be used for quantification through integration.
Predicted NMR Data for this compound
This table presents predicted chemical shift (δ) ranges based on analogous structures and known substituent effects. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.2 - 8.0 | Multiplets | Four distinct signals expected for the aromatic protons on the benzo ring and the thiophene (B33073) ring. |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₄BrClS), HRMS would distinguish its exact mass from other potential formulas with the same nominal mass. A key feature would be the distinctive isotopic pattern created by the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is a definitive signature for a compound containing one bromine and one chlorine atom. miamioh.edu
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This provides valuable information about the molecule's structure and connectivity. The fragmentation pathways for halogenated benzothiophenes are predictable. nih.govnih.gov Common fragmentation events would include the loss of the halogen atoms as radicals (Br• or Cl•) and cleavage of the thiophene ring, potentially with the loss of a CS moiety. nih.govresearchgate.net
Predicted Mass Spectrometry Fragments for this compound
This table shows predicted major fragments and their corresponding mass-to-charge ratios (m/z). The presence of Br and Cl isotopes will create complex isotopic patterns for each fragment.
| Fragment Ion Formula | Loss from Molecular Ion | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Notes |
|---|---|---|---|
| [C₈H₄BrClS]⁺• | - | 260 | Molecular Ion (M⁺•) |
| [C₈H₄ClS]⁺ | Br• | 181 | Loss of bromine radical |
| [C₈H₄BrS]⁺ | Cl• | 225 | Loss of chlorine radical |
| [C₇H₄BrCl]⁺ | CS | 216 | Loss of carbon monosulfide |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. researchgate.net It would definitively establish the relative positions of the bromine and chlorine atoms on the benzothiophene core. The analysis would also reveal the planarity of the fused ring system and provide precise measurements of all bond lengths (e.g., C-S, C-Br, C-Cl) and angles. researchgate.netmdpi.com
Solid-State Conformational Analysis: This technique allows for the study of how molecules pack together in a crystal lattice, revealing intermolecular forces such as π-π stacking or halogen bonding, which can influence the material's bulk properties.
Absolute Stereochemistry: The molecule this compound is itself achiral and therefore does not have enantiomers. However, if it were used to synthesize a chiral derivative, X-ray crystallography would be the definitive method to determine the absolute stereochemistry of that new compound, provided a suitable crystal could be grown and the Flack parameter could be reliably determined.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary.
For this compound, the IR and Raman spectra would display a series of bands corresponding to the vibrations of its constituent bonds. While specific spectra are not available, the expected regions for key vibrations can be predicted based on data from similar compounds like benzothiazole (B30560) and other thiophene derivatives. sci-hub.seiosrjournals.orgresearchgate.net
Key Vibrational Modes:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the benzothiophene core.
C-S stretching: Expected in the fingerprint region, often between 600-800 cm⁻¹. iosrjournals.org
C-Cl stretching: A strong band typically found in the 600-800 cm⁻¹ range.
C-Br stretching: Found at lower frequencies, usually in the 500-650 cm⁻¹ range.
The combination of these techniques provides a characteristic fingerprint for the molecule, useful for identification and for studying conformational changes that might occur under different conditions. sci-hub.se
Predicted Vibrational Frequencies for this compound
This table presents expected wavenumber ranges for key functional groups. These are general ranges and can vary based on the specific molecular structure and sample phase.
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 |
| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 |
| C-S Stretch | IR, Raman | 600 - 800 |
| C-Cl Stretch | IR, Raman | 600 - 800 |
UV-Visible and Fluorescence Spectroscopy for Electronic Transition Characterization
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The benzothiophene system contains a conjugated π-system, which acts as a chromophore.
It is expected that this compound would exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. Compared to the parent benzothiophene, the presence of the bromine and chlorine atoms (auxochromes) with their lone pairs of electrons would likely cause a bathochromic (red) shift in the absorption maximum (λ_max). researchgate.netresearchgate.net The exact position and intensity of these bands can be sensitive to the solvent used. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While benzene (B151609) and thiophene are not strongly emissive, the fused benzothiophene system is known to be more fluorescent. researchgate.net If this compound is fluorescent, key parameters for characterization would include its emission spectrum, quantum yield (the efficiency of converting absorbed light to emitted light), and Stokes shift (the difference in wavelength between the absorption and emission maxima).
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules.
Since this compound is an achiral molecule, it will not produce a CD signal. It cannot be resolved into enantiomers and does not possess optical activity.
However, this section becomes highly relevant if this compound is used as a starting material to create new, chiral derivatives. For instance, if a chiral substituent were added to the molecule, or if it were used to build a larger, atropisomeric structure, the resulting enantiomers or diastereomers would be distinguishable by chiroptical methods. rsc.orgresearchgate.net In such a research context, CD spectroscopy would be a powerful tool to:
Confirm the synthesis of a chiral product.
Determine the enantiomeric excess (e.e.) of a reaction mixture.
Help assign the absolute configuration of the enantiomers, often in conjunction with computational predictions. rsc.org
Therefore, while not applicable to the title compound itself, chiroptical spectroscopy is a critical analytical consideration for any research program involving the synthesis of its chiral derivatives. researchgate.net
Emerging Research Directions and Future Perspectives for Halogenated Benzo B Thiophenes, with a Focus on 4 Bromo 3 Chlorobenzo B Thiophene
Exploitation in Flow Chemistry and Microfluidic Reactor Systems
The synthesis of complex molecules like 4-bromo-3-chlorobenzo[b]thiophene is increasingly benefiting from the adoption of flow chemistry and microfluidic reactor systems. durham.ac.ukspringerprofessional.de These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater reaction efficiency. rsc.orgelveflow.com The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors minimizes the formation of byproducts and improves product selectivity and yield. rsc.orgelveflow.comlaryee.com This is particularly crucial for halogenation reactions, which can be highly exothermic and challenging to manage on a large scale in conventional reactors. rsc.orgineosopen.org
Flow chemistry enables the safe handling of hazardous reagents and intermediates by generating them in situ and immediately consuming them in the continuous flow, reducing operator exposure and the risk of accidents. springerprofessional.deuc.pt For instance, the synthesis of quinoxaline (B1680401) derivatives, which involves potentially explosive diazoketone intermediates, has been successfully and safely performed using flow chemistry. uc.pt This approach is highly relevant for the synthesis of polyhalogenated heterocycles where precise control is paramount.
Key Advantages of Flow Chemistry for Halogenated Benzo[b]thiophene Synthesis:
| Feature | Advantage in Synthesizing Halogenated Heterocycles |
| Enhanced Heat Transfer | Precise temperature control, enabling safe handling of exothermic halogenation reactions and minimizing side reactions. rsc.org |
| Improved Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher yields, especially in multiphase reactions. rsc.org |
| Increased Safety | In situ generation and consumption of hazardous intermediates reduces risks associated with their storage and handling. springerprofessional.deuc.pt |
| Scalability | Seamless transition from laboratory-scale optimization to industrial-scale production by running the system for longer durations or in parallel. durham.ac.uk |
| Automation & Reproducibility | Precise control over reaction parameters ensures high reproducibility and allows for automated process optimization. elveflow.com |
Microfluidic reactors, with their small channel dimensions, offer an even higher degree of control and are ideal for screening complex reaction conditions with minimal reagent consumption. ineosopen.orgrug.nl The rapid prototyping of customized microreactors allows for flexible and affordable adaptation to specific synthetic needs, including photochemical reactions. nih.gov This technology has been successfully applied to the synthesis of various nanoparticles and complex organic molecules, demonstrating its potential for producing novel halogenated benzo[b]thiophenes. elveflow.comrug.nl
Integration into Smart Materials and Responsive Systems
Halogenated benzo[b]thiophenes, including this compound, are promising building blocks for the development of "smart" materials and responsive systems. The introduction of halogen atoms can significantly influence the electronic and photophysical properties of the benzo[b]thiophene core, making them suitable for applications in organic electronics and sensor technology. mdpi.com
The electron-withdrawing nature of halogen atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzo[b]thiophene system. This tuning of the electronic structure is critical for designing organic semiconductors with desired charge transport characteristics for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com For example, the oxidation of the sulfur atom in thiophene-based materials, a strategy that also alters electronic properties, has been shown to create outstanding candidates for light-emitting diodes. mdpi.com
Furthermore, the presence of bromine and chlorine atoms provides sites for further functionalization through cross-coupling reactions, allowing for the construction of more complex and functional molecules. This versatility is key to integrating these halogenated heterocycles into larger, responsive polymer architectures or supramolecular assemblies. These "smart" systems can respond to external stimuli such as light, heat, or chemical analytes, leading to changes in their optical or electronic properties.
Potential Applications in Smart Materials:
Organic Semiconductors: The tunable electronic properties of halogenated benzo[b]thiophenes make them attractive for use as active components in organic electronic devices. mdpi.com
Fluorescent Sensors: The emission properties of these compounds can be designed to change upon interaction with specific ions or molecules, enabling their use as chemical sensors.
Photochromic Materials: By incorporating them into appropriate molecular frameworks, it may be possible to develop materials that change color in response to light.
Interdisciplinary Applications in areas distinct from the prohibited categories
The unique structural and electronic properties of halogenated benzo[b]thiophenes open up avenues for their application in diverse interdisciplinary fields beyond traditional pharmaceuticals and agrochemicals. Their utility in materials science is a prominent example, where they serve as crucial intermediates and building blocks for advanced materials. acs.orgnumberanalytics.com
In the realm of materials science , these compounds are valuable precursors for the synthesis of organic semiconductors, conducting polymers, and dyes. mdpi.comnumberanalytics.com The presence of halogen atoms provides a handle for further chemical modifications, allowing for the fine-tuning of the material's properties to suit specific applications. For instance, benzo[b]thiophene-containing polymers have been investigated for their conducting properties. numberanalytics.com
Another area of interest is in the development of functional organic materials . The ability to tailor the photophysical properties of halogenated benzo[b]thiophenes makes them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com The inherent stability of the benzo[b]thiophene ring system, coupled with the modifications possible through its halogen substituents, contributes to the development of robust and efficient materials. mdpi.com
Furthermore, the study of these compounds contributes to a fundamental understanding of structure-property relationships in heterocyclic chemistry, which can inform the design of new molecules with tailored functions across various scientific disciplines. nih.gov
Computational Chemistry Advancements and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly vital role in understanding and predicting the properties of halogenated benzo[b]thiophenes like this compound. nih.govbeilstein-journals.org These theoretical methods allow for the in-silico investigation of molecular structure, electronic properties, and reactivity, providing valuable insights that can guide experimental research.
DFT calculations can accurately predict key parameters such as bond dissociation energies, which are crucial for understanding the stability and reactivity of these molecules. beilstein-journals.org This information is instrumental in designing synthetic routes and predicting the outcomes of chemical reactions. For example, computational studies can help in understanding the regioselectivity of further functionalization reactions on the this compound scaffold.
Moreover, predictive modeling is being used to estimate the electronic and optical properties of novel compounds before they are synthesized. mdpi.comnih.gov By calculating the HOMO-LUMO gap, researchers can predict the absorption and emission spectra of these molecules, which is essential for their application in optoelectronic devices. mdpi.com Recent studies have shown that substituents have a remarkable effect on the band gap of polythiophene derivatives. nih.gov
Machine learning is also emerging as a powerful tool for predicting the properties of complex organic molecules, offering a faster and more cost-effective alternative to traditional DFT calculations for large datasets. beilstein-journals.org These models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized compounds with high accuracy.
Impact of Computational Chemistry:
| Computational Method | Application to Halogenated Benzo[b]thiophenes |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure (HOMO/LUMO), bond energies, and reaction mechanisms. nih.govbeilstein-journals.org |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra to predict optical properties. mdpi.com |
| Machine Learning Models | High-throughput screening of virtual libraries to identify candidates with desired properties, accelerating the discovery of new materials. beilstein-journals.org |
| ADME Predictions | In silico evaluation of absorption, distribution, metabolism, and excretion properties to assess drug-likeness. nih.govmdpi.com |
Sustainable Synthesis Strategies and Green Chemistry Innovations
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated benzo[b]thiophenes, to minimize environmental impact. numberanalytics.comrasayanjournal.co.inunigoa.ac.inresearchgate.net This involves the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. numberanalytics.comfrontiersin.org
One key aspect of green chemistry is the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. numberanalytics.com For the synthesis of halogenated heterocycles, this includes exploring environmentally benign halogenating agents and catalytic systems that can be recycled and reused. mdpi.com Electrophilic cyclization reactions using sodium halides as the source of electrophilic halogens in a benign solvent like ethanol (B145695) represent a greener approach. nih.gov
Solvent-free reaction conditions, often in combination with microwave irradiation or mechanochemical methods like ball milling, are another important green chemistry strategy. rasayanjournal.co.inunigoa.ac.in These techniques can lead to significantly reduced reaction times, higher yields, and a reduction in waste generation. rasayanjournal.co.in
The use of flow chemistry, as discussed in section 7.1, is also considered a green technology. durham.ac.uk It allows for better process control, leading to higher efficiency and less waste. The ability to integrate purification steps within the flow system further reduces the need for solvent-intensive workup procedures. uc.pt
Key Green Chemistry Principles in Heterocycle Synthesis:
| Principle | Application in Halogenated Benzo[b]thiophene Synthesis |
| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. numberanalytics.comfrontiersin.org |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. numberanalytics.com |
| Energy Efficiency | Utilizing methods like microwave irradiation or flow chemistry to reduce energy consumption and reaction times. rasayanjournal.co.in |
| Renewable Feedstocks | Exploring the use of biomass-derived starting materials for the synthesis of heterocyclic compounds. numberanalytics.com |
Challenges and Opportunities in the Synthesis and Application of Complex Halogenated Heterocycles
The synthesis and application of complex halogenated heterocycles like this compound present both significant challenges and exciting opportunities.
Challenges:
Regioselectivity: The precise control of the position of halogen atoms on the heterocyclic core can be difficult to achieve, often leading to mixtures of isomers that require challenging purification. nih.gov
Harsh Reaction Conditions: Many traditional halogenation and cyclization methods require harsh conditions, which can be incompatible with sensitive functional groups and are not environmentally friendly. patsnap.com
Stability: Some halogenated intermediates can be unstable, making their isolation and subsequent reactions difficult. nih.gov For example, attempts to synthesize certain bromocyclized benzo[b]thiophene derivatives have been hampered by the instability of the final product. nih.gov
Toxicity and Environmental Impact: The use of toxic halogenating agents and the generation of hazardous waste are significant concerns that need to be addressed through greener synthetic methods. patsnap.com
Opportunities:
Novel Reactivity: The presence of multiple halogen atoms can lead to unique reactivity patterns, opening up new avenues for chemical transformations and the synthesis of novel molecular architectures.
Fine-tuning of Properties: The ability to introduce different halogens at specific positions allows for the fine-tuning of the electronic, optical, and biological properties of the resulting molecules. mdpi.comresearchgate.net Halogen atoms can improve membrane permeability and metabolic stability of drug candidates. researchgate.net
New Applications: The development of efficient and selective synthetic methods for complex halogenated heterocycles will enable their exploration in a wider range of applications, from materials science to medicinal chemistry. nih.govsigmaaldrich.com
Advanced Synthetic Methodologies: The challenges associated with synthesizing these compounds are driving the development of innovative synthetic strategies, including new catalytic systems, flow chemistry applications, and computational design tools. durham.ac.ukbeilstein-journals.org
The continued development of synthetic methodologies that address the challenges of regioselectivity and sustainability will be crucial for unlocking the full potential of complex halogenated heterocycles in various fields of science and technology.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-3-chlorobenzo[b]thiophene in laboratory settings?
Methodological Answer: The synthesis typically involves sequential halogenation of the benzo[b]thiophene core. A validated approach includes:
Bromination: Use N-bromosuccinimide (NBS) with FeBr₃ as a catalyst to introduce bromine at the 4-position .
Chlorination: Employ a directed lithiation strategy using LDA (lithium diisopropylamide) at low temperatures (-78°C), followed by quenching with hexachloroethane to install chlorine at the 3-position .
Key Considerations:
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass should match the molecular ion [M+H]⁺ at m/z 260.91 (C₈H₄BrClS) .
- X-ray Diffraction: For crystalline samples, analyze bond lengths (C-Br: ~1.89 Å; C-Cl: ~1.73 Å) to validate regioselectivity .
Advanced Research Questions
Q. What strategies address contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?
Methodological Answer: Discrepancies in cross-coupling yields (40–85%) often arise from:
- Catalyst Selection: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (DMF/H₂O) due to enhanced oxidative addition .
- Steric Effects: Bulky boronic acids (e.g., 2-methylphenylboronic acid) require higher temperatures (90°C) and prolonged reaction times (24 hr) .
- Validation Protocol:
Q. How does temperature influence the electronic properties of this compound in conjugated polymer systems?
Methodological Answer: Temperature modulates π-orbital overlap in polymers:
Q. What are the challenges in analyzing spectroscopic data for halogenated thiophene derivatives, and how can they be mitigated?
Methodological Answer: Common pitfalls include:
- Signal Overlap in ¹H NMR: Use deuterated DMSO-d₆ to resolve aromatic protons via COSY or NOESY experiments .
- Isotopic Interference in MS: Employ high-resolution instruments (Q-TOF) to distinguish ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopic patterns .
- X-ray Crystallography: Co-crystallize with thiourea to improve crystal packing and reduce disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
